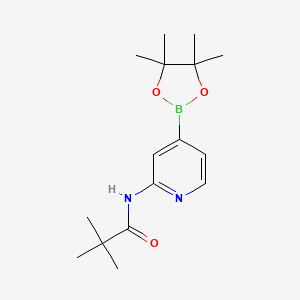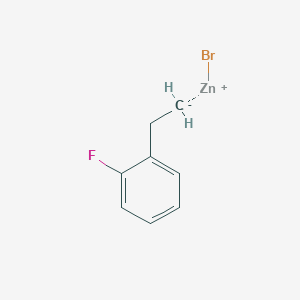
2-(Pivalamido)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pivalamido)pyridine-4-boronic acid pinacol ester (2-PAPBP) is an important intermediate in organic synthesis, and has recently been studied for its potential applications in scientific research. This compound has been used for a variety of purposes, including synthesis of small molecules and biopolymers, catalysis, and drug delivery.
Scientific Research Applications
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of small molecules and biopolymers, and as a drug delivery agent. It has also been used as a ligand for metal complexes, and as a reagent for the synthesis of organic compounds.
Mechanism of Action
2-(Pivalamido)pyridine-4-boronic acid pinacol ester acts as a catalyst in the synthesis of small molecules and biopolymers by forming a complex with the substrate. This complex is then broken down, releasing the product. In drug delivery applications, 2-(Pivalamido)pyridine-4-boronic acid pinacol ester acts as a ligand for metal complexes, which can then be used to transport drugs to specific sites in the body.
Biochemical and Physiological Effects
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has been shown to have minimal biochemical and physiological effects. In vitro studies have shown that it does not interact with cellular components, and therefore does not have any toxic effects on cells. In vivo studies have shown that the compound is rapidly metabolized in the body and is excreted without any adverse effects.
Advantages and Limitations for Lab Experiments
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also relatively non-toxic and has minimal biochemical and physiological effects. However, it is important to note that 2-(Pivalamido)pyridine-4-boronic acid pinacol ester is a relatively expensive compound, and therefore may not be suitable for large-scale experiments.
Future Directions
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has a number of potential future applications in scientific research. It could be used as a catalyst in the synthesis of more complex molecules and biopolymers, or as a drug delivery agent. It could also be used in the synthesis of new organic compounds, or as a ligand for metal complexes. Additionally, further research could be conducted to investigate the potential of 2-(Pivalamido)pyridine-4-boronic acid pinacol ester for use in other areas, such as catalysis or drug development.
Synthesis Methods
2-(Pivalamido)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods. The most common method is the reaction of pyridine-4-boronic acid pinacol ester (PBAP) with pivalamidopyridine, which produces 2-(Pivalamido)pyridine-4-boronic acid pinacol ester as a product. This reaction is typically conducted in a solvent such as dichloromethane at a temperature of 0-50°C. Other methods of synthesis include the reaction of PBAP with an alkyl halide, or the reaction of PBAP with an alkyl sulfonate.
properties
IUPAC Name |
2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-10-11(8-9-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRUTJZLGGXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pivalamido)pyridine-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)

